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Compound of Interest

Compound Name: Methyl 4-chloro-3-methylpicolinate

CAS No.: 1260764-76-8

Cat. No.: B1455579 Get Quote

Executive Summary & Decision Matrix
Methyl chloropicolinates serve as critical bifunctional building blocks in drug discovery. Their

reactivity is governed by the interplay between the electron-deficient pyridine nitrogen and the

electron-withdrawing ester group at the C2 position.

The Hierarchy of Reactivity (

):

Methyl 6-chloropicolinate: Most reactive. Activated by ring nitrogen (

-position). Minimal steric hindrance.

Methyl 4-chloropicolinate: Highly reactive. Activated by ring nitrogen (

-position).

Methyl 5-chloropicolinate: Low reactivity. Activated only by the C2-ester (para-effect). Inert to

mild

.

Methyl 3-chloropicolinate: Lowest reactivity. Activated by C2-ester (ortho-effect) but severely

deactivated by steric crowding from the adjacent ester.
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Quick Selection Guide:

Isomer CAS No.[1] Primary Utility Key Challenge

6-Cl 6636-55-1

Rapid introduction of

nucleophiles via

.

Hydrolysis of ester

under strong basic

conditions.

4-Cl 24484-93-3

Access to 4-

substituted picolinates

(common

pharmacophore).[2][3]

Regioselectivity if

other halogens are

present.[4]

5-Cl 29681-44-5

Stable scaffold for

Suzuki/Buchwald

couplings.

Requires Pd-catalysis

for substitution;

is difficult.

3-Cl 57496-42-1

Ortho-

functionalization;

specialized scaffolds.

High steric hindrance;

prone to chelation

effects.

Electronic Structure & Predictive Modeling
To predict reactivity, one must analyze the stability of the Meisenheimer complex (for

) and the propensity for Oxidative Addition (for Pd-catalysis).

Activation Logic
Nitrogen Effect (Dominant): The pyridine nitrogen pulls electron density, stabilizing negative

charges at the

(2, 6) and

(4) positions during nucleophilic attack.

Ester Effect (Secondary): The methoxycarbonyl group at C2 is a strong Electron Withdrawing

Group (EWG). It stabilizes anionic intermediates via resonance when the attack occurs at C3

(ortho) or C5 (para).
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Visualization of Activation Pathways
The following diagram illustrates why 6-Cl and 4-Cl are kinetically superior for nucleophilic

substitution compared to 3-Cl and 5-Cl.
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Caption: Activation map showing the dominance of Nitrogen-stabilization (Green path) leading

to rapid kinetics for 6- and 4-isomers, while 3- and 5-isomers rely on weaker ester stabilization

(Yellow path).

Experimental Guide: Nucleophilic Aromatic
Substitution ( )
This reaction is the primary filter for distinguishing the isomers.

Comparative Protocol
Objective: Displacement of Chloride with Morpholine (Model Nucleophile).

Standard Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq

, Acetonitrile,

, 4 hours.
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Isomer Conversion (4h) Observations
Recommended
Adjustment

6-Cl >98%
Exothermic. Complete

within 1 hour.

Can run at RT.[5]

Watch for ester

hydrolysis if water is

present.

4-Cl ~85-95%
Good rate. Clean

profile.

Standard conditions

are optimal.

5-Cl <5% No reaction observed.

Switch to Buchwald-

Hartwig coupling (see

Sec 4).

3-Cl <2% No reaction.
Switch to Buchwald-

Hartwig coupling.

Detailed Workflow: Synthesis of Methyl 6-(morpholin-4-
yl)picolinate
This protocol is optimized for the highly reactive 6-Cl isomer, minimizing side reactions.

Preparation: Charge a reaction vial with Methyl 6-chloropicolinate (171 mg, 1.0 mmol) and

anhydrous Acetonitrile (3.0 mL).

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (260 µL, 1.5 mmol). Note: Organic

bases are preferred over carbonates for 6-Cl to prevent hydrolysis of the sensitive 2-ester.

Nucleophile Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise at

.

Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor by TLC

(Hexane:EtOAc 7:3) or LCMS.

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

.
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Purification: Usually not required.[6] Evaporation yields pure product.[7]

Experimental Guide: Transition Metal Catalysis
(Suzuki-Miyaura)
When

fails (isomers 3 and 5) or when forming C-C bonds, Palladium catalysis is required.

Reactivity Trends in Pd-Catalysis
Unlike

, all four isomers can participate in Suzuki couplings. However, the Oxidative Addition step
varies:

6-Cl: Fastest oxidative addition (N-coordination effect).

3-Cl: Slowest. The ortho-ester creates significant steric bulk, hindering the Pd-catalyst

approach.

Optimized Protocol for "Difficult" Isomers (3-Cl and 5-Cl)
For the unactivated 3- and 5-isomers, standard

often fails. Use a precatalyst system with bulky, electron-rich ligands.

System:

/ XPhos or SPhos.

Protocol:

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

Loading: Add Methyl 5-chloropicolinate (1.0 mmol), Phenylboronic acid (1.5 mmol), and

(2.0 mmol).

Catalyst: Add
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(2 mol%) and XPhos (4 mol%).

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

Heating: Heat to

for 12 hours.

Note: For the 3-Cl isomer, increase catalyst loading to 5 mol% and use SPhos (smaller bite

angle, better for sterically hindered substrates).

Structural Data & Physical Properties[2][3][8][9][10]
Understanding the physical baseline is crucial for handling.

Property
Methyl 6-
chloropicolinat
e

Methyl 4-
chloropicolinat
e

Methyl 5-
chloropicolinat
e

Methyl 3-
chloropicolinat
e

MW 171.58 171.58 171.58 171.58

Melting Point 30-32 °C 38-42 °C 84-86 °C Liquid/Low melt

LogP (Calc) ~1.6 ~1.7 ~1.7 ~1.5

NMR Key
8.1 (d), 7.9 (t),

7.5 (d)

8.6 (d), 8.1 (s),

7.5 (d)

8.7 (s), 8.2 (d),

8.0 (d)

8.5 (d), 7.9 (d),

7.4 (dd)

Note:

NMR shifts are approximate (in

) and diagnostic. The 3-Cl isomer shows a distinct shielding pattern due to the ortho-ester.
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D

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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